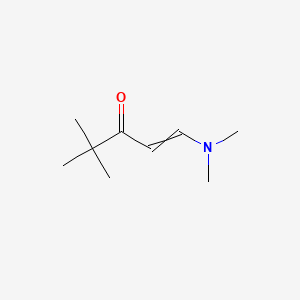
1-(dimethylamino)-4,4-dimethylpent-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(dimethylamino)-4,4-dimethylpent-1-en-3-one is an organic compound with the molecular formula C9H17NO. It is known for its unique structure, which includes a dimethylamino group and a double bond in the pentenone chain. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(dimethylamino)-4,4-dimethylpent-1-en-3-one can be synthesized through several methods. One common method involves the reaction of 4,4-dimethylpent-1-en-3-one with dimethylamine under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(dimethylamino)-4,4-dimethylpent-1-en-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including halogens and acids, can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1-(dimethylamino)-4,4-dimethylpent-1-en-3-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacture of various chemical products and materials.
Mechanism of Action
The mechanism by which 1-(dimethylamino)-4,4-dimethylpent-1-en-3-one exerts its effects involves interactions with molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity and interactions with other molecules. The compound can form complexes with metal ions and participate in various catalytic processes.
Comparison with Similar Compounds
- 1-Dimethylamino-2-methyl-5-phenyl-penta-1,4-dien-3-one
- 1-(4-Dimethylamino-phenyl)-4,4-dimethyl-pent-1-en-3-one
- 6-Dimethylamino-1-phenyl-hex-5-en-1-yn-3-one
Uniqueness: 1-(dimethylamino)-4,4-dimethylpent-1-en-3-one is unique due to its specific structure, which includes a dimethylamino group and a double bond in the pentenone chain. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
1-(dimethylamino)-4,4-dimethylpent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(2,3)8(11)6-7-10(4)5/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJPVISQKIUQMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
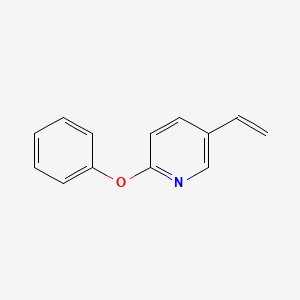
![4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B7891482.png)
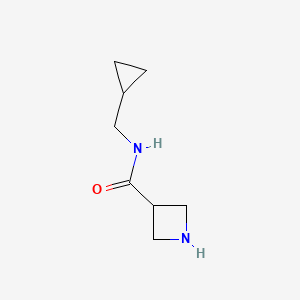
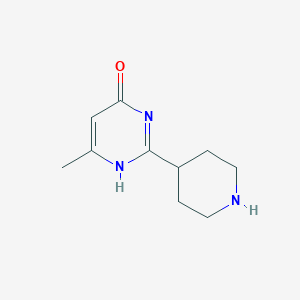
![2-[2-amino-6-(piperidin-4-yl)pyrimidin-4-yl]ethan-1-ol](/img/structure/B7891508.png)

![3-[(Morpholin-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B7891522.png)

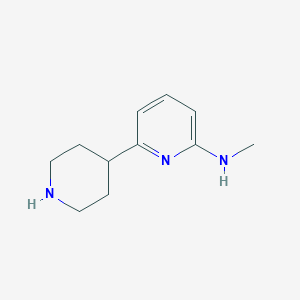
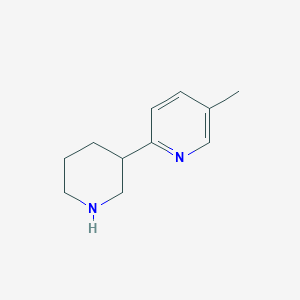
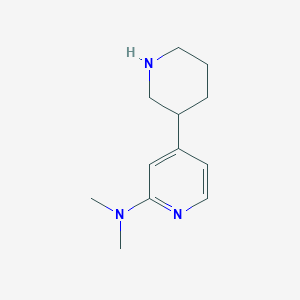
![N-methyl-6-[(pyrrolidin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7891534.png)

![7-[3-(trifluoromethyl)pyridin-2-yl]-1H-quinazolin-4-one](/img/structure/B7891549.png)
